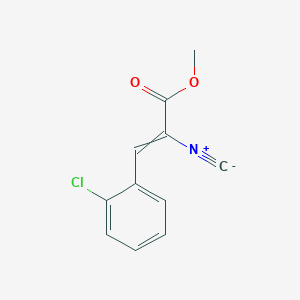![molecular formula C6H6Cl8O B14445665 1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane CAS No. 73637-23-7](/img/structure/B14445665.png)
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane is a chlorinated hydrocarbon compound. It is a colorless liquid with a sweet, chloroform-like odor. This compound is used in various industrial applications, including as a solvent and in the production of wood stains and varnishes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane can be synthesized through a two-step addition reaction of acetylene with chlorine, which primarily produces 1,1,2,2-tetrachloroethane. The reaction steps are as follows :
-
Step 1: : Acetylene reacts with chlorine to form dichloroethene. [ \text{C}_2\text{H}_2 + \text{Cl}_2 \rightarrow \text{C}_2\text{H}_2\text{Cl}_2 ]
-
Step 2: : Dichloroethene reacts with chlorine to form tetrachloroethane. [ \text{C}_2\text{H}_2\text{Cl}_2 + \text{Cl}_2 \rightarrow \text{C}_2\text{H}_2\text{Cl}_4 ]
Alternatively, it can be obtained directly by chlorination of 1,1,2-trichloroethane : [ \text{CHCl}_2\text{CH}_2\text{Cl} + \text{Cl}_2 \rightarrow \text{CCl}_3\text{CH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves the direct chlorination of ethylene or ethane, utilizing catalytic processes to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various chlorinated by-products.
Reduction: Reduction reactions can lead to the formation of less chlorinated hydrocarbons.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium iodide (NaI) in acetone are used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated alcohols and acids, while reduction can yield less chlorinated hydrocarbons.
Applications De Recherche Scientifique
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane has several scientific research applications:
Chemistry: Used as a solvent in various chemical reactions and processes.
Medicine: Investigated for its potential use in pharmaceuticals and as a model compound for studying chlorinated hydrocarbons.
Industry: Utilized in the production of wood stains, varnishes, and other industrial products.
Mécanisme D'action
The mechanism of action of 1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane involves its interaction with cellular components. It is absorbed through passive diffusion and distributed throughout the body. It can induce genetic recombination and aneuploidy in certain organisms . The molecular targets and pathways involved include DNA and cellular enzymes that mediate these genetic changes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrachloroethane: A similar chlorinated hydrocarbon with different physical and chemical properties.
1,1,1,2-Tetrachloroethane: An isomer with distinct industrial applications.
Tetrachloro-1,1-difluoroethane: A compound with similar chlorination but additional fluorine atoms.
Uniqueness
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane is unique due to its specific structure, which imparts distinct chemical reactivity and industrial applications. Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its versatility.
Propriétés
Numéro CAS |
73637-23-7 |
|---|---|
Formule moléculaire |
C6H6Cl8O |
Poids moléculaire |
377.7 g/mol |
Nom IUPAC |
1,1,1,2-tetrachloro-2-(1,1,1,2-tetrachloropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H6Cl8O/c1-3(7,5(9,10)11)15-4(2,8)6(12,13)14/h1-2H3 |
Clé InChI |
CFRWGANNSOAINS-UHFFFAOYSA-N |
SMILES canonique |
CC(C(Cl)(Cl)Cl)(OC(C)(C(Cl)(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



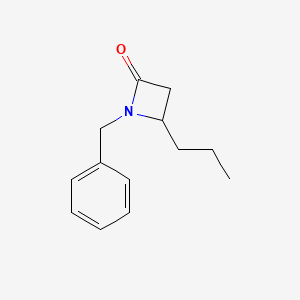
![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
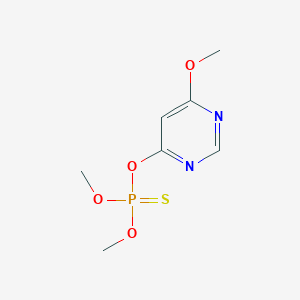
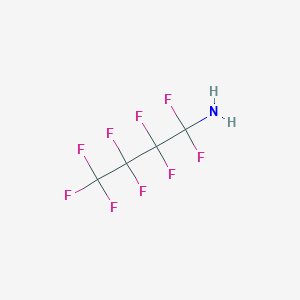
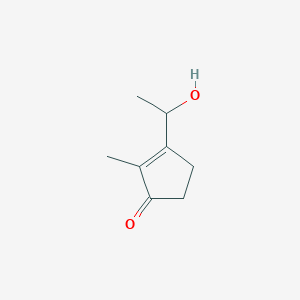
phosphane](/img/structure/B14445631.png)
silane](/img/structure/B14445632.png)
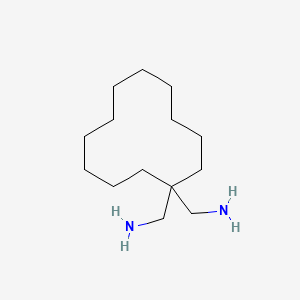
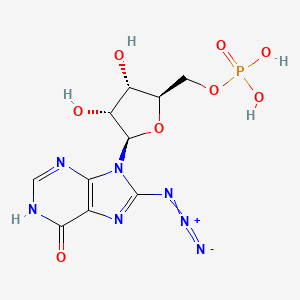
![N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14445638.png)
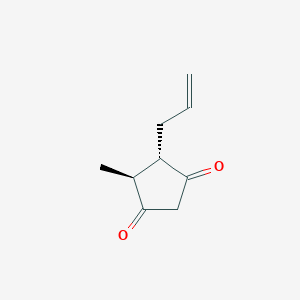
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione](/img/structure/B14445643.png)
